molecular formula C19H20N2OS2 B2709087 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921109-97-9

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2709087
CAS RN: 921109-97-9
M. Wt: 356.5
InChI Key: JLWYCEPTYAEQFT-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound that contains a benzo[d]thiazol-2-yl group, an isopropyl group, a phenylthio group, and a propanamide group . Compounds with similar structures have been studied for various applications, including as anticancer agents and fluorescent probes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in reactions regulated by p53 activation via mitochondrial-dependent pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazol-2-yl compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Future Directions

Future research could involve further studying the properties and potential applications of this compound. This might include testing its activity against different cancer cell lines , or developing it as a fluorescent probe .

properties

IUPAC Name

3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYCEPTYAEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

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